molecular formula C9H7FN2O2 B13687419 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Cat. No.: B13687419
M. Wt: 194.16 g/mol
InChI Key: DTDSHJIOGWCUNL-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by fluorination and carboxylation steps. The reaction conditions often require the use of catalysts such as transition metals or metal-free oxidation agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The methyl group further contributes to its unique properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-2-6(10)7-3-11-8(9(13)14)12(7)4-5/h2-4H,1H3,(H,13,14)

InChI Key

DTDSHJIOGWCUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=O)O)C(=C1)F

Origin of Product

United States

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